5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.
Coupling Reactions: The final step involves coupling the synthesized oxadiazole and thiophene derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiophene ring.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling: Catalysts like palladium or copper, ligands, and bases.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene or oxadiazole derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene and oxadiazole rings may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-thiophenecarboxamide: Lacks the oxadiazole ring and phenylthioethyl group.
N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: Lacks the nitro group.
5-nitro-N-(5-(2-(methylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: Contains a methylthio group instead of a phenylthio group.
Uniqueness
The presence of both the nitro group and the phenylthioethyl group in 5-nitro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide contributes to its unique chemical properties and potential applications. The combination of these functional groups may enhance the compound’s reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-nitro-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c20-14(11-6-7-13(25-11)19(21)22)16-15-18-17-12(23-15)8-9-24-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMVFJQJXHSCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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